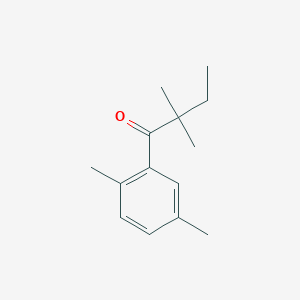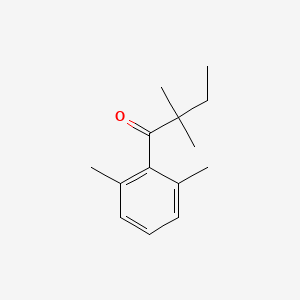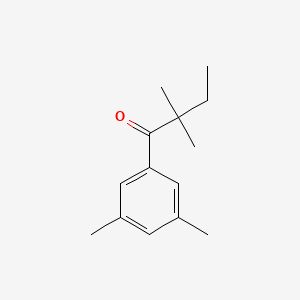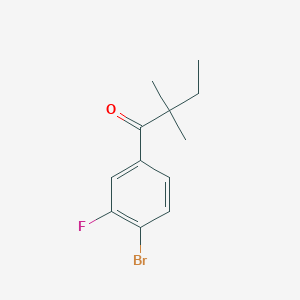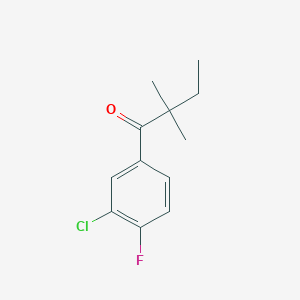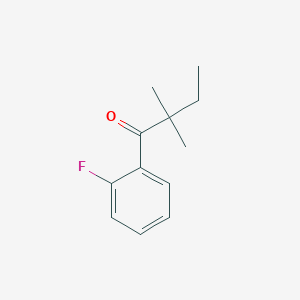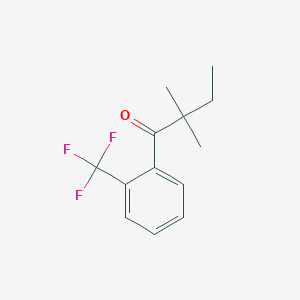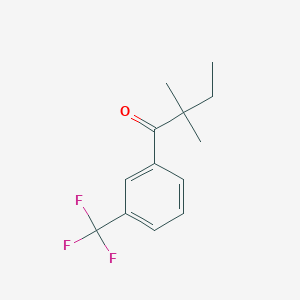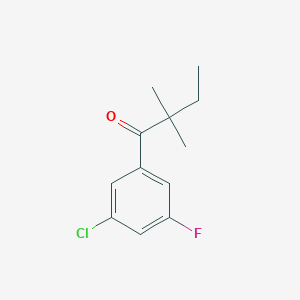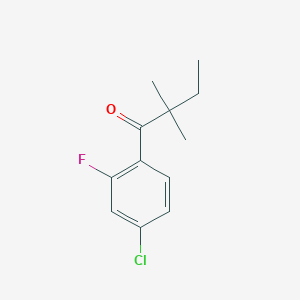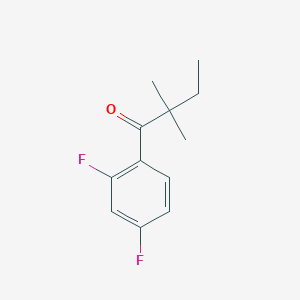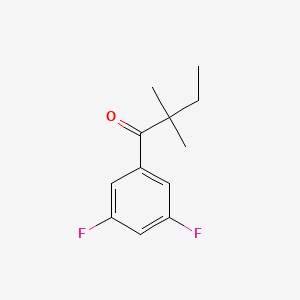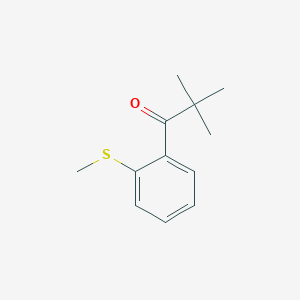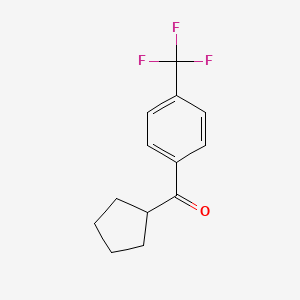
Cyclopentyl 4-trifluoromethylphenyl ketone
Descripción general
Descripción
Cyclopentyl 4-trifluoromethylphenyl ketone (CTP) is a chemical compound belonging to the class of aryl ketones. It has a molecular weight of 242.24 and is a light yellow oil in physical form .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as CTP, are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . A new and efficient protocol has been developed for the synthesis of ketamine, a similar compound, using a hydroxy ketone intermediate . This process involves five steps and could potentially be adapted for the synthesis of CTP .Molecular Structure Analysis
The linear formula of CTP is C13H13F3O . The InChI code is 1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving CTP are not mentioned in the search results, TFMKs in general are known for their role as key intermediates in medicinal chemistry .Physical And Chemical Properties Analysis
CTP is a light yellow oil . It has a molecular weight of 242.24 and a linear formula of C13H13F3O .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Reactivity and Catalysis : Cyclopentyl 4-trifluoromethylphenyl ketone's structural components, such as the cyclopentyl group, are utilized in various organic reactions to synthesize complex molecules. For instance, cyclopentyl organometallic reagents are noted for their ability to undergo reduction or addition reactions with aliphatic ketones, influenced by the choice of metal atom. This versatility allows for the synthesis of compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, which are of medicinal interest (Roy et al., 2009).
Catalytic Processes and Intermediate Formation : The cyclopentyl structure plays a pivotal role in catalytic processes and as intermediates in complex chemical reactions. For example, the formation of nickeladihydropyran from cyclopropyl ketone is a critical intermediate step in nickel-catalyzed cycloaddition reactions that yield cyclopentane compounds with specific carbonyl substituents (Ogoshi et al., 2006). Similarly, triflic imide catalyzed [3+2] cycloadditions of silyl enol ethers with donor-acceptor cyclopropanes, producing functionalized cyclopentanes, showcases the role of cyclopentyl structures in facilitating complex molecular constructions (Takasu et al., 2006).
Biosynthesis and Enzymatic Processes : In the realm of biosynthesis, cyclopentyl-related structures are involved in the formation of complex natural compounds. An example is the enzymatic formation of cyclopentyl[b]indole in the biosynthesis of scytonemin, a sunscreen compound produced by cyanobacteria. This process involves unique enzymatic cyclization and decarboxylation steps (Balskus & Walsh, 2009).
Applications in Synthetic Chemistry
Advanced Synthesis and Cycloadditions : Cyclopentyl 4-trifluoromethylphenyl ketone and its related structures are pivotal in the synthesis of complex organic compounds. For example, the intramolecular Heck cyclization is a crucial step in the enantioselective synthesis of compounds with neurotrophic factor-inducing capabilities, illustrating the compound's role in constructing intricate molecular structures (Drege et al., 2006).
Catalysis and Reaction Tuning : The cyclopentyl structure is instrumental in catalytic processes and tuning reactions. For instance, the reactivity profile of cyclopentylmetal reagents with ketones can be modified by altering the metal atom, showcasing the compound's role in fine-tuning chemical reactions for desired outcomes (Roy et al., 2009).
Propiedades
IUPAC Name |
cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBRWPITZSVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642573 | |
| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-trifluoromethylphenyl ketone | |
CAS RN |
578027-07-3 | |
| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


